| Bacterium | PBP Target | Affinity Measurement (Kd or IC50) | Comparative Context |
|---|---|---|---|
| Streptococcus pneumoniae | PBP1A | Kd = 0.005 ± 0.004 µM | Lower Kd (higher affinity) than cefcapene, cefixime, and cefdinir [1] |
| Streptococcus pneumoniae | PBP2X | Kd = 9.70 ± 8.24 µM | Lower affinity than for PBP1A; lower than cefixime but higher than cefcapene and cefdinir [1] |
| Haemophilus influenzae | PBP3A/B | IC50 = 0.060 ± 0.002 µM | Indicates very high affinity for this primary target in H. influenzae [1] |
| Haemophilus influenzae | PBP1A | Strong affinity demonstrated | Contributes to effective antibacterial effects [1] [2] |
The high-resolution crystal structure of cefditoren complexed with S. pneumoniae PBP2X reveals the molecular details of its binding mechanism [3] [4].
The following diagram illustrates the key molecular interactions between this compound and the PBP2X binding pocket, based on the crystallographic data [3] [4]:
Key molecular interactions between this compound and PBP2X, based on crystallographic data [3] [4].
This compound's PBP binding profile directly influences its effectiveness against bacteria that have developed resistance to other β-lactams.
Researchers use several methodologies to elucidate the binding interactions between β-lactams like this compound and their PBP targets.
This method was used to determine the dissociation constants (Kd) for this compound binding to S. pneumoniae PBPs [1].
This protocol provides atomic-level details of the interaction [3] [4].
This method assesses the affinity of this compound for various PBPs in their native cellular context, as used for H. influenzae [1].
This compound's well-defined mechanism of action, characterized by its high affinity for critical PBPs and stability against many β-lactamases, makes it a valuable oral option for treating community-acquired respiratory infections. Its distinct binding interactions, particularly through the C-3 side chain, provide a structural basis for its potent activity.
| Organism Type | Key Pathogens | Cefditoren MIC₉₀ (μg/mL) | Activity Notes |
|---|---|---|---|
| Gram-Positive | Streptococcus pneumoniae (Penicillin-susceptible) | 0.03 - 0.5 [1] [2] | Highly active; superior to other oral cephalosporins [1] [2] |
| Streptococcus pneumoniae (Penicillin-resistant) | 0.5 - 2.0 [1] [3] | Retains potency against many resistant strains [1] [3] | |
| Streptococcus pyogenes (Group A) | ≤0.004 - 2.0 [4] [3] | Highly active [2] | |
| Staphylococcus aureus (MSSA) | 0.25 - ≤1 [4] [3] [2] | Active against β-lactamase-producing strains [4] | |
| Streptococcus agalactiae (Group B) | Not fully quantified | Active [4] | |
| Gram-Negative | Haemophilus influenzae (including β-lactamase+) | 0.016 - 0.25 [3] [2] | Highly active and stable against β-lactamases [2] |
| Moraxella catarrhalis (including β-lactamase+) | 0.06 - 0.5 [3] [2] | Highly active and stable against β-lactamases [2] | |
| Haemophilus parainfluenzae (including β-lactamase+) | Not fully quantified | Active [4] | |
| Some Enterobacteriaceae (e.g., E. coli) | Varies | Active against many strains [1] [2] |
Notable Gaps in Spectrum: this compound lacks clinically useful activity against Pseudomonas aeruginosa, enterococci, and most anaerobic bacteria [1] [2]. It is also not active against atypical pathogens such as Mycoplasma and Chlamydia [1].
This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis [5] [6].
The following diagram illustrates the mechanism of action and primary resistance pathways.
Mechanism of Action and Resistance of this compound
For researchers characterizing antibiotic activity, here are standard protocols for determining this compound's Minimum Inhibitory Concentration (MIC).
The broth microdilution method is the standard reference for MIC determination [2].
This method is commonly used in clinical laboratories for its simplicity [2].
The antibacterial efficacy of this compound is best predicted by the time its free (unbound) concentration remains above the MIC of the pathogen (fT > MIC) [1] [2].
Cefditoren pivoxil is designed to overcome the poor absorption characteristics of the active parent compound, this compound. The table below summarizes the key pharmacokinetic parameters following oral administration.
| Parameter | Details & Conditions | Value |
|---|---|---|
| Absolute Bioavailability | Fasting conditions [1] [2] [3] | ~14% |
| With a low-fat meal (14g fat) [1] [2] | 16.1 ± 3.0% | |
| Food Effect (High-fat meal) | Increase in mean AUC (vs. fasted) [2] | +70% |
| Increase in mean Cmax (vs. fasted) [2] | +50% | |
| Time to Max Concentration (Tmax) | Under fasting conditions [2] [3] | 1.5 - 3 hours |
| Max Plasma Concentration (Cmax) | 200 mg dose (fasting) [2] [3] | 1.8 ± 0.6 µg/mL |
| 400 mg dose (with high-fat meal) [2] | 4.4 ± 0.9 µg/mL | |
| Plasma Protein Binding | Concentration-independent (0.05-10 µg/mL) [1] [2] | ~88% |
| Volume of Distribution (Vss) | [1] [2] [3] | 9.3 ± 1.6 L |
| Elimination Half-life (t1/2) | Young, healthy adults [1] [2] [3] | 1.6 ± 0.4 hours |
The process of absorption and activation can be visualized as follows:
The metabolic activation pathway of this compound pivoxil and release of pivalate.
After absorption, the prodrug is hydrolyzed by intestinal esterases to release active this compound and pivalate [4] [1] [2]. Administration with food, particularly one containing fat, significantly enhances bioavailability by increasing AUC and Cmax [2].
This compound pivoxil has a distinct metabolic profile with an important clinical consideration.
This process leads to a dose- and duration-dependent reduction in plasma carnitine levels. Studies show a 39% decrease after a 200 mg BID regimen for 10 days and a 63% decrease after a 400 mg BID regimen for 14 days [2]. Plasma levels typically return to normal within 7-10 days after discontinuation [2]. Consequently, the drug is contraindicated in patients with carnitine deficiency or inborn errors of metabolism that may result in clinically significant carnitine deficiency [2] [3].
The metabolic fate of pivalate and its impact on carnitine is summarized below:
Metabolic fate of pivalate and its impact on carnitine homeostasis.
For scientists designing studies, here are core methodologies related to this compound pivoxil.
The pivoxil prodrug strategy effectively enables oral therapy but introduces the carnitine depletion side effect. Research on formulation strategies like superporous gastro-retentive hydrogels has shown promise in preclinical models for improving controlled release and bioavailability, potentially mitigating the food effect and reducing dosing frequency [7] [8].
The table below summarizes key quantitative data on cefditoren's penetration into infection sites and its resulting coverage against common respiratory pathogens.
| Parameter | Value | Context and Implications |
|---|---|---|
| Epithelial Lining Fluid (ELF) Penetration | Ratio (ELF/Plasma): ~0.1 to 0.15 (Total Drug) [1] | ELF concentrations are lower than in plasma. |
| Protein Binding | 88% (Average) [2] [3] | High protein binding significantly reduces the free, active drug fraction. |
| Free Drug fT > MIC Target in ELF | 33% of dosing interval [1] | The pharmacodynamic target for a bacteriostatic effect. |
| Probability of Target Attainment (PTA) | PTA <80% for MIC >0.06 mg/L (Free drug in ELF) [1] | Against S. pneumoniae with intermediate penicillin resistance, the probability of achieving the target is low under fasting conditions. |
| Clinical Breakpoints (Coverage) | Covers MICs up to 0.5 mg/L (Total drug) and 0.12 mg/L (Free drug) with ≥96% PTA [3] | Based on a 400 mg dose with a high-fat meal and a 40% fT>MIC target. |
The key data on this compound's penetration into epithelial lining fluid were generated using a specific and validated methodology.
This study provided the primary data on this compound concentrations in ELF [1].
Experimental workflow for determining this compound concentration in epithelial lining fluid.
A 2023 study complemented human data by defining the PK/PD parameters correlated with efficacy in a live animal model [4].
The pharmacokinetic and pharmacodynamic profile of this compound translates into clinical effectiveness for community-acquired respiratory tract infections (RTIs).
For professionals in drug development, these nuanced factors are critical when evaluating this compound's profile.
The following diagram illustrates the metabolic activation and excretion pathway of cefditoren pivoxil:
Metabolic Pathway of this compound Pivoxil
Prodrug Absorption and Activation: this compound pivoxil is designed for oral absorption. Once in the intestinal tract, esterases in the intestinal mucosa hydrolyze the pivoxil ester group, releasing the active antibiotic, This compound, and a pivalate molecule [1] [2] [3]. This activation is essential as the prodrug itself is therapeutically inactive.
Mechanism of Action of the Active Metabolite: The released this compound exerts its bactericidal effect by binding to Penicillin-Binding Proteins (PBPs) on the bacterial cell wall. This binding inhibits the synthesis of peptidoglycan, a critical structural component, leading to bacterial cell lysis and death [2] [3] [4]. This compound is stable against hydrolysis by many common β-lactamase enzymes [3] [4].
Fate of the Pivoxil Component: The hydrolysis of the prodrug releases pivalic acid (pivalate). Pivalate is absorbed and conjugates with carnitine in the body to form pivaloylcarnitine, which is eliminated almost exclusively (>99%) via renal excretion [1] [3]. Repeated dosing can lead to a dose-dependent decrease in plasma carnitine levels, which is a consideration for long-term therapy [1].
The hydrolysis and activation of this compound pivoxil directly impact its pharmacokinetic behavior, particularly its absorption.
TABLE 1: Bioavailability and Absorption of this compound Pivoxil Under Different Conditions [1]
| Condition | Absolute Bioavailability (Mean) | Peak Plasma Concentration (Cmax, mean ± SD) for a 200 mg dose | Time to Peak Concentration (Tmax) |
|---|---|---|---|
| Fasting | ~14% | 1.8 ± 0.6 µg/mL | 1.5 - 3 hours |
| With a high-fat meal | Not specified (AUC increased by 70%) | 3.1 ± 1.0 µg/mL (50% increase) | Data not specified |
TABLE 2: Key Pharmacokinetic Parameters of Active this compound [1] [3] [5]
| Parameter | Value | Note |
|---|---|---|
| Plasma Protein Binding | 88% | Concentration-independent |
| Volume of Distribution | 9.3 ± 1.6 L | - |
| Elimination Half-life | 1.5 - 1.6 hours | In young healthy adults |
| Renal Clearance | 4 - 5 L/h | Involves tubular secretion and glomerular filtration |
| Primary Route of Elimination | Renal, as unchanged drug | - |
For research purposes, established protocols can be used to study the hydrolysis and stability of this compound pivoxil.
1. Protocol for Stress Degradation Studies
This method investigates the chemical stability of the drug under various conditions [6].
2. In-Vitro Assessment of Enzymatic Hydrolysis
While the search results do not provide a specific protocol for esterase hydrolysis, a standard approach would involve:
The following table summarizes the Minimum Inhibitory Concentration (MIC90) values of cefditoren against major respiratory pathogens from international studies, illustrating its potency and spectrum of activity [1]:
| Pathogen | This compound MIC90 (µg/mL) | Context & Comparative Activity |
|---|---|---|
| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.03 - 0.06 | Superior to all marketed oral cephalosporins; at least equal to amoxicillin ± clavulanate [1]. |
| Streptococcus pneumoniae (Penicillin-Resistant) | 0.5 - 1 | Maintains activity against resistant strains [1] [2]. |
| Haemophilus influenzae (including β-lactamase+) | 0.016 - 0.03 | Highly susceptible; stable against TEM-1 β-lactamases [1] [2]. |
| Moraxella catarrhalis (including β-lactamase+) | 0.06 - 0.5 | Very susceptible; stable against BRO-1 and BRO-2 β-lactamases [1] [2]. |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | ≤1 | Active; comparable to cefuroxime axetil [1]. |
| Streptococcus pyogenes | ≤0.06 | Uniformly susceptible to β-lactams; this compound has the highest intrinsic activity among oral cephalosporins [2]. |
This compound is not active against Pseudomonas aeruginosa, most anaerobes, and Enterococci [1] [3] [4].
This compound's stability in the presence of beta-lactamases is due to its specific chemical structure. The core mechanism and structural defenses can be visualized in the following workflow:
This compound's bactericidal mechanism and structural defense against beta-lactamases.
For researchers assessing this compound's activity, the following reference methods are applicable.
This is the reference method for determining Minimum Inhibitory Concentrations (MICs) [1].
This method is used for qualitative susceptibility testing [1].
The Etest provides a quantitative MIC value and has been evaluated for accuracy with this compound [1].
The production of cefditoren pivoxil begins with a biosynthetically produced core structure. The foundational pathway for all cephalosporins and penicillins is summarized below.
This pathway is universal for cephalosporin and penicillin production [1]. The key enzyme, isopenicillin N synthase, catalyzes the formation of the characteristic β-lactam ring [2].
The semi-synthetic process builds upon the core structure 7-Aminocephalosporanic Acid (7-ACA) to create this compound pivoxil [3]. A representative synthetic route involves several key chemical modifications [4]:
The workflow for this semi-synthetic process is outlined below.
This synthetic route constructs the this compound molecule and converts it to the bioavailable prodrug, this compound pivoxil [4] [3] [7].
For research and development purposes, key quantitative data for this compound pivoxil and its active form are summarized in the following tables.
Table 1: Physicochemical Properties of this compound Pivoxil [6]
| Property | Value / Description |
|---|---|
| CAS Registry Number | 117467-28-4 [8] [7] |
| Molecular Formula | C₂₅H₂₈N₆O₇S₃ [6] |
| Molecular Weight | 620.73 g/mol [6] |
| Solubility | Freely soluble in dilute HCl; soluble in ethanol (6.06 mg/mL); <0.1 mg/mL in water [6] |
| Active Molecule | This compound (C₁₉H₁₈N₆O₅S₃); MW: 506.57 g/mol [5] [9] |
Table 2: Pharmacokinetic Parameters of Active this compound [6]
| Parameter | Value (Mean ± SD) |
|---|---|
| Oral Bioavailability (as pivoxil) | ~14% (fasting); 16.1 ± 3.0% (with low-fat meal) [6] |
| Plasma Protein Binding | ~88% [6] |
| Volume of Distribution (Vdss) | 9.3 ± 1.6 L [9] |
| Elimination Half-Life (t₁/₂) | 1.6 ± 0.4 hours [6] |
| Renal Clearance | 4 - 5 L/h [6] |
Research into advanced drug delivery systems for this compound pivoxil aims to improve its pharmacokinetics and efficacy.
Liposomal Encapsulation Protocol [10]
Analytical Method for In Vitro Drug Release [10]
Cefditoren pivoxil is a third-generation semi-synthetic cephalosporin antibiotic used for treating respiratory tract, skin, and soft tissue infections. Its chemical structure includes a cephem skeleton, making it effective against both Gram-positive and Gram-negative bacteria. High-Performance Liquid Chromatography plays a critical role in quantifying this compound pivoxil in pharmaceutical formulations and studying its stability. This document presents optimized HPLC methods for the precise determination and validation of this compound pivoxil assays in various matrices, providing researchers with standardized protocols for quality control and stability testing.
Several HPLC methods have been developed and validated for this compound pivoxil analysis, each with specific advantages and applications. The table below summarizes the key parameters of these established methods:
Table 1: Summary of Developed HPLC Methods for this compound Pivoxil
| Method Characteristic | Stability-Indicating Method [1] | Alternative Stability-Indicating Method [2] | Stereoselective Method [3] |
|---|---|---|---|
| Column Type | C18 (250 mm × 4.6 mm, 5 μm) | Phenomenex Luna C18 (150 mm × 4.6 mm, 5 μm) | Luna C18 |
| Mobile Phase | Water–Acetonitrile (50:50, v/v) | Acetonitrile:Water (50:50, v/v), pH adjusted to 3.5 | Methanol:Phosphate buffer pH 5.20 (70:30, v/v) |
| Flow Rate | 1.2 mL/min | Not specified | Not specified |
| Detection Wavelength | 218 nm | 230 nm | Not specified |
| Injection Volume | 20 μL | Not specified | Not specified |
| Runtime | 10 min | Not specified | 15 min |
| Linearity Range | 1.0–250 μg/mL | 20–120 μg/mL | Not specified |
| Regression Equation | y = 24194x + 10749 (R² = 0.999) | Not specified | Not specified |
| Theoretical Plates | 8476 | Not specified | Not specified |
| Tailing Factor | 1.12 | Not specified | Not specified |
| Primary Application | Stability-indicating assay | Stability-indicating assay | Separation of this compound pivoxil and its Δ3 isomer |
Stock Solution (1000 μg/mL): Accurately weigh 25 mg of this compound pivoxil reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with mobile phase [1].
Working Standard Solutions: Prepare daily working standards by appropriate dilution of the stock solution with mobile phase to obtain concentrations ranging from 1-250 μg/mL for calibration [1].
The developed HPLC methods were validated according to ICH guidelines. The table below summarizes the validation parameters and results:
Table 2: Method Validation Parameters and Results
| Validation Parameter | Experimental Details | Results |
|---|---|---|
| Linearity | Concentration range: 1.0-250 μg/mL [1] | R² = 0.999 [1] |
| Precision | Intra-day and inter-day at three concentrations (10, 20, 50 μg/mL; n=3) [1] | RSD < 0.6% [1] |
| Accuracy | Recovery studies at 80%, 100%, 120% of target concentration (n=3) [1] | Mean recovery: 99.35%-99.62% [1] |
| Specificity | Forced degradation studies [1] | Peak purity demonstrated; no interference from degradation products [1] |
| LOD | Based on signal-to-noise ratio [1] | 0.2093 μg/mL [1] |
| LOQ | Based on signal-to-noise ratio [1] | 0.6351 μg/mL [1] |
| Robustness | Deliberate variations in wavelength, mobile phase composition, and flow rate [1] | RSD < 2.0% [1] |
| System Suitability | Capacity factor, theoretical plates, tailing factor [1] | Capacity factor >2, theoretical plates >2000, tailing factor <2 [1] |
Forced degradation studies revealed that this compound pivoxil is highly sensitive to oxidative and alkaline conditions, showing significant degradation under these stress conditions. In contrast, the drug demonstrates relative resistance to acidic and photolytic degradation. The method effectively separated the degradation products from the parent drug peak, confirming its stability-indicating capability [1].
The stereoselective method can separate this compound pivoxil from its Δ3 isomer, which could form due to temperature effects during manufacturing or improper storage. The resolution between these isomers was not less than 2.00 [3].
The developed methods have been successfully applied to commercially available tablet formulations including CEFTORIN, SPECTRACEF, and ZOSTUM-O, all labeled to contain 200 mg of this compound pivoxil. The assay results showed excellent agreement with labeled claims, with recoveries ranging from 99.48% to 99.82% [1].
Figure 1: HPLC Method Development Workflow for this compound Pivoxil
Figure 2: Method Validation Framework for this compound Pivoxil HPLC Analysis
The developed stability-indicating HPLC method provides a reliable, precise, and accurate approach for quantifying this compound pivoxil in pharmaceutical formulations. The method demonstrates excellent performance characteristics validated as per ICH guidelines and effectively separates degradation products from the parent drug. The protocols described in this document provide researchers with comprehensive guidance for implementation in quality control laboratories for routine analysis and stability studies of this compound pivoxil.
Cefditoren pivoxil (CTP) is a third-generation semi-synthetic cephalosporin antibiotic administered orally for treating respiratory tract infections due to its broad-spectrum activity against both gram-positive and gram-negative organisms [1] [2]. Chemically, it is described as (-)-(6R,7R)-2,2-dimethylpropionyloxymethyl-7-[(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido]-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate with a molecular weight of 620.73 [1]. As an orally absorbed prodrug, CTP is rapidly hydrolyzed by intestinal esterases to the active cephalosporin this compound [2]. Stability-indicating methods are crucial for pharmaceutical development as they selectively quantify active pharmaceutical ingredients while effectively separating and detecting degradation products, fulfilling regulatory requirements for stability testing [3]. The International Conference on Harmonization (ICH) guidelines mandate forced degradation studies under various stress conditions to establish the stability-indicating nature of analytical methods [1] [3]. This document presents comprehensive application notes and detailed protocols for a validated stability-indicating HPLC method for CTP, incorporating recent advances in Analytical Quality by Design (AQbD) approaches to enhance method robustness and reliability for pharmaceutical analysis.
This compound pivoxil contains a β-lactam ring and ester functional groups that make it susceptible to various degradation pathways. The β-lactam ring is particularly vulnerable to hydrolysis, while the ester group can undergo enzymatic cleavage in vivo to release the active metabolite [2]. The drug exists as a white to light yellow crystalline powder and is characterized by multiple chiral centers with specific (6R,7R) configurations essential for its antibacterial activity [1].
Table 1: Summary of this compound Pivoxil Forced Degradation Profile
| Stress Condition | Details | Extent of Degradation | Major Degradation Products |
|---|---|---|---|
| Acid hydrolysis | 0.1M HCl at 80°C for 30 min | ~2% | Hydrolytic products |
| Alkaline hydrolysis | 0.01M NaOH at 80°C for 30 min | 27% | Multiple hydrolytic products |
| Oxidative degradation | 30% H₂O₂ for 30 min at 80°C | 28% | Oxidative products |
| Thermal degradation | Solid state at 60°C for 7 days | 2.5% | Minimal degradation |
| Photolytic degradation | UV light (365 nm) for 6 hours | 11% | Photodegradation products |
| Neutral hydrolysis | Water at 80°C for 30 min | ~10-15% | Hydrolytic products |
The characterization of degradation products using LC-MS/TOF studies has revealed that hydrolytic degradation primarily involves cleavage of the β-lactam ring and ester hydrolysis, while oxidative degradation affects the thiazole rings and methoxyimino group [2]. Understanding these degradation pathways is essential for developing a comprehensive stability-indicating method that can separate the parent drug from all potential degradants.
Table 2: Optimized Chromatographic Conditions for CTP Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | C18 (250 × 4.6 mm, 5 μm) | C18 (250 × 4.6 mm, 5 μm) | Eclipse Plus C18 (100 × 4.6 mm, 3.5 μm) |
| Mobile Phase | Water:ACN (50:50 v/v) | Methanol:Ammonium acetate (25 mM, pH 3.5) | Methanol:Acetate buffer (0.035M, pH 4.5) (55:45 v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.5 mL/min |
| Temperature | 25°C | 25°C | 40°C |
| Detection | 218 nm | 230 nm | 225 nm |
| Injection Volume | 20 μL | 20 μL | 10 μL |
| Runtime | 10 min | 10 min | 10 min |
Forced degradation studies are conducted to validate the stability-indicating property of the method and understand the degradation pathways of CTP. These studies should achieve approximately 5-15% degradation to ensure the formation of relevant degradation products without generating secondary degradants [3].
Acid and Base-Induced Degradation: Transfer 10 mL of CTP stock solution (1 mg/mL in methanol) to separate 50 mL volumetric flasks. Add 10 mL of 0.1 M HCl for acid degradation or 0.01 M NaOH for base degradation. Reflux at 80°C for 30 minutes. Cool immediately in an ice-water bath and neutralize with equivalent base or acid. Dilute to volume with mobile phase to obtain a final concentration of 100 μg/mL [1] [2].
Oxidative Degradation: Transfer 10 mL of CTP stock solution (1 mg/mL in methanol) to a 50 mL volumetric flask. Add 2 mL of 30% hydrogen peroxide solution. Reflux at 80°C for 30 minutes. Cool and dilute to volume with mobile phase to obtain a final concentration of 100 μg/mL [1]. Alternative protocols use 10-30% H₂O₂ at room temperature for 24 hours for milder degradation [2].
After stress treatments, prepare all samples at a concentration of 100 μg/mL using an appropriate diluent (methanol:buffer 50:50 v/v) [2]. Filter through a 0.45 μm membrane filter before HPLC injection.
Tablet Formulation: Weigh and finely powder 20 tablets. Transfer an amount equivalent to 25 mg of CTP to a 25 mL volumetric flask. Add about 20 mL of mobile phase, sonicate for 30 minutes with occasional shaking, and dilute to volume with mobile phase. Filter through a 0.45 μm membrane filter, discard the first few mL of filtrate, and use the clear filtrate for analysis after appropriate dilution [1].
Perform system suitability tests before sample analysis to ensure adequate method performance. The system is suitable if the following criteria are met: tailing factor for CTP peak ≤ 2.0, theoretical plates ≥ 2000, and RSD for replicate injections ≤ 2.0% [1] [3].
Robustness: Evaluate method robustness by deliberately varying parameters such as wavelength (±2 nm), mobile phase composition (±2%), flow rate (±0.1 mL/min), and temperature (±2°C). The method is robust if system suitability criteria are met and the %RSD remains under 2% under all conditions [1].
The degradation products formed under various conditions have been characterized using LC-MS/TOF, revealing that hydrolytic degradation primarily involves cleavage of the β-lactam ring and ester hydrolysis, while oxidative degradation affects the thiazole rings [2]. Understanding these pathways is essential for developing appropriate formulation strategies and storage conditions.
The robustness of the method is established by intentional variations in chromatographic parameters. Changes in wavelength (±2 nm), mobile phase composition (±2%), and flow rate (±0.1 mL/min) do not significantly affect the system suitability parameters, with %RSD remaining below 2% under all modified conditions [1]. The LOD and LOQ are determined to be 0.2093 μg/mL and 0.6351 μg/mL respectively, indicating adequate sensitivity for degradation product monitoring [1].
Table 3: Method Validation Parameters for this compound Pivoxil
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity range (μg/mL) | 1-250 | - |
| Correlation coefficient (R²) | 0.999 | ≥ 0.999 |
| Regression equation | y = 24194x + 10749 | - |
| Precision (% RSD) | Intra-day: 0.10-0.32% Inter-day: 0.44-0.58% | ≤ 2.0% | | Accuracy (% Recovery) | 99.35-99.62% | 98-102% | | LOD (μg/mL) | 0.2093 | - | | LOQ (μg/mL) | 0.6351 | - | | Specificity | Peak purity > 0.999 Resolution > 2.0 | No interference Rs ≥ 1.5 | | Robustness | % RSD < 2.0 under all variations | System suitability criteria met |
For routine quality control applications, the isocratic method using water:acetonitrile (50:50 v/v) on a C18 column (250 × 4.6 mm, 5 μm) with detection at 218 nm offers a robust and cost-effective solution [1]. This method provides adequate separation of CTP from its major degradation products with a total run time of 10 minutes, making it suitable for high-throughput environments. The mobile phase should be prepared fresh daily and properly degassed to prevent bubble formation that may affect pump performance and detection stability.
When analyzing tablet formulations, the sample preparation technique is critical for accurate results. Extended sonication (30 minutes) ensures complete extraction of the active ingredient while maintaining stability. The first few mL of filtrate should be discarded to avoid potential adsorption losses, and samples should be analyzed immediately after preparation to prevent degradation [1]. For formulations with complex matrices, additional specificity tests should be performed to confirm no interference from excipients or coating materials.
Common issues during method implementation may include peak tailing, baseline drift, or retention time shifts. Peak tailing can be minimized by ensuring proper column conditioning and using fresh mobile phase. Baseline drift often results from mobile phase degradation or temperature fluctuations and can be addressed by rigorous degassing and temperature control. Retention time shifts may indicate column aging or mobile phase composition changes and necessitate system recalibration [3].
Column maintenance is essential for consistent performance. Regular column flushing with water followed by methanol or acetonitrile helps remove contaminants. When not in use, columns should be stored in methanol without buffer to prevent microbial growth and salt crystallization. System suitability tests should be performed daily before sample analysis to ensure method integrity [1] [3].
The comprehensive stability-indicating HPLC method detailed in these application notes provides a reliable tool for the analysis of this compound pivoxil in both bulk drug and pharmaceutical formulations. The method effectively separates CTP from its degradation products formed under various stress conditions, including hydrolysis, oxidation, thermal, and photolytic degradation. Validation studies confirm the method's specificity, linearity, accuracy, precision, and robustness in accordance with ICH guidelines.
Cefditoren pivoxil is a broad-spectrum third-generation cephalosporin antibiotic used to treat various bacterial infections including respiratory tract, skin, and soft tissue infections. As a prodrug, it requires enzymatic hydrolysis by esterases in the intestinal mucosa to release its active form, this compound, which exerts bactericidal activity by inhibiting penicillin-binding proteins (PBPs) and subsequently disrupting bacterial cell wall synthesis [1] [2]. Despite its therapeutic efficacy, the clinical application of this compound pivoxil is limited by challenges such as suboptimal bioavailability and the need for frequent dosing to maintain effective plasma concentrations [2].
Liposomal drug delivery systems offer a promising strategy to overcome these limitations by encapsulating drugs within lipid biliers, which can enhance biodistribution, improve pharmacokinetic profiles, and enable controlled release properties [3] [4] [5]. Liposomes are microscopic vesicles consisting of phospholipid bilayers that enclose aqueous compartments, allowing them to deliver both hydrophilic and lipophilic drugs while minimizing distribution to non-target tissues [4]. The development of this compound pivoxil-loaded liposomes aims to achieve prolonged drug release, reduce dosing frequency, and potentially enhance therapeutic efficacy while minimizing side effects through targeted delivery [3].
This application note provides detailed protocols for the preparation, characterization, and evaluation of this compound pivoxil-loaded liposomes, presenting a comprehensive framework for researchers and pharmaceutical development professionals to develop an effective controlled-release antibiotic formulation.
The liposomal formulations were designed using soya lecithin (phosphatidylcholine) as the primary phospholipid component and cholesterol as a membrane stabilizer. The systematic optimization of molar ratios between these components was critical to achieving high drug encapsulation with controlled release properties [3] [4].
Table 1: Composition of this compound Pivoxil Liposomal Formulations
| Formulation Code | Soya Lecithin (molar ratio) | Cholesterol (molar ratio) | Entrapment Efficiency (%) | Cumulative Drug Release at 36 hours (%) |
|---|---|---|---|---|
| CPL I | 1.0 | 0.2 | 52.45 | 98.21 |
| CPL II | 1.0 | 0.4 | 58.33 | 96.52 |
| CPL III | 1.0 | 0.5 | 63.27 | 95.73 |
| CPL IV | 1.0 | 0.55 | 68.92 | 94.85 |
| CPL V | 1.0 | 0.58 | 70.14 | 93.62 |
| CPL VI | 1.0 | 0.6 | 72.33 | 92.51 |
Based on comprehensive in vitro studies, formulation CPL VI with a soya lecithin to cholesterol molar ratio of 1.0:0.6 demonstrated the most favorable characteristics, including optimal entrapment efficiency (72.33%) and controlled release profile (92.51% release over 36 hours) [3]. This formulation was subsequently selected for further characterization, stability assessment, and in vivo studies.
The inclusion of cholesterol plays a critical role in membrane stability by reducing fluidity of phospholipid bilayers and decreasing permeability, thereby promoting more sustained drug release. The increasing cholesterol content across the formulation series (CPL I to CPL VI) directly correlated with improved entrapment efficiency, demonstrating the importance of optimal lipid composition in liposomal formulation development [3] [4].
The following protocol details the preparation of this compound pivoxil-loaded liposomes using the established thin-film hydration technique [3] [4]:
Lipid Solution Preparation: Dissolve soya lecithin and cholesterol in the predetermined molar ratio (optimized at 1.0:0.6 for CPL VI) in a chloroform:methanol mixture (2:1 v/v) in a round-bottom flask.
Drug Addition: Add 20 mg of this compound pivoxil dissolved in 5 mL of the same solvent mixture to the lipid solution.
Solvent Evaporation: Slowly remove organic solvents under reduced pressure using a rotary evaporator at 45°C until a thin, dry lipid film forms on the inner surface of the flask.
Hydration Step: Hydrate the dry lipid film with 10 mL of phosphate-buffered saline (PBS, pH 7.4) and shake mechanically for 1 hour at room temperature to form multilamellar liposomes.
Maturation: Allow the liposomal dispersion to mature overnight at 4°C to ensure complete lipid hydration.
Separation of Unentrapped Drug: Separate liposomes from unentrapped drug by centrifugation at 20,000 rpm for 30 minutes at -2°C. Wash the pellet twice with 10 mL PBS and re-centrifuge for 1 hour.
All steps should be performed under aseptic conditions to maintain sterility. The protocol yields a liposomal suspension ready for characterization or further processing into lyophilized form for improved stability.
Figure 1: Workflow for the preparation of this compound pivoxil-loaded liposomes using the thin-film hydration method
The entrapment efficiency, expressed as the percentage of drug successfully incorporated into liposomes, is determined using the following protocol [4]:
Lyse the prepared liposomes with absolute alcohol and sonicate for 5 minutes.
Determine the concentration of this compound pivoxil in absolute alcohol spectrophotometrically at 231 nm.
Calculate entrapment efficiency using the formula:
Entrapment Efficiency (%) = (Entrapped drug / Total drug) × 100
Compare results against predetermined standard curve for quantification.
The morphology and surface topography of the selected liposomes should be examined by scanning electron microscopy (SEM) using the following protocol [4]:
The release profile of this compound pivoxil from liposomal formulations is determined using the membrane-diffusion technique with the following protocol [4]:
Table 2: Characterization Parameters of Optimized this compound Pivoxil Liposomes (Formulation CPL VI)
| Parameter | Result | Methodology | Significance |
|---|---|---|---|
| Entrapment Efficiency | 72.33% | Spectrophotometry at 231 nm after liposome lysis | Indicates drug loading capacity and formulation efficiency |
| Particle Size | Not specified (nanometer range expected) | Laser diffraction particle size analyzer | Affects tissue distribution and cellular uptake |
| Zeta Potential | Not specified (negative surface expected) | Electrophoretic light scattering | Predicts colloidal stability; higher absolute values indicate better stability |
| Cumulative Drug Release (36h) | 92.5% | Membrane-diffusion technique in PBS (pH 7.4) | Demonstrates controlled release characteristics |
| Surface Morphology | Spherical, multilamellar structure | Scanning Electron Microscopy (SEM) | Confirms liposomal structure and physical characteristics |
Stability studies are essential for determining the shelf-life and optimal storage conditions of the liposomal formulation. The following protocol should be implemented [4]:
For long-term stabilization, a lyophilization protocol can be implemented:
The in vitro release data should be subjected to kinetic analysis to determine the release mechanism. Studies have demonstrated that this compound pivoxil liposomes follow zero-order release kinetics, indicating a controlled, time-dependent release profile independent of drug concentration [3]. The optimized formulation CPL VI showed 92.5% drug release over 36 hours, significantly extending the release period compared to conventional formulations.
The following protocol outlines the in vivo evaluation of this compound pivoxil liposomes in animal models [3] [4]:
The in vivo studies conducted with formulation CPL VI demonstrated successfully retarded drug release with good controlled release behavior, potentially allowing for treatment of bacterial infections with minimal dosing frequency [3]. The pharmacokinetic parameters derived from these studies provide critical information for predicting human dosing regimens.
Figure 2: Experimental workflow for in vivo pharmacokinetic evaluation of this compound pivoxil liposomes
The development of this compound pivoxil-loaded liposomes using the thin-film hydration method represents a promising strategy to enhance the therapeutic profile of this antibiotic agent. The optimized formulation (CPL VI) with soya lecithin and cholesterol in a 1.0:0.6 molar ratio demonstrated favorable characteristics including high entrapment efficiency (72.33%), controlled release over 36 hours, and acceptable stability profiles.
The implementation of these application notes and protocols enables researchers to consistently produce this compound pivoxil liposomes with reproducible properties. The liposomal formulation shows significant potential for clinical application by potentially reducing dosing frequency, improving patient compliance, and enhancing therapeutic outcomes through controlled release behavior. Further development should focus on scale-up considerations and comparative clinical studies to establish therapeutic advantages over conventional formulations.
Cefditoren Pivoxil (CEFP) is a third-generation, semi-synthetic cephalosporin antibiotic administered orally for treating respiratory tract infections. It is a prodrug that is rapidly hydrolyzed by intestinal esterases to release the active cephalosporin, this compound. Ensuring the quality, safety, and efficacy of CEFP in pharmaceutical products requires a robust, specific, and validated analytical method. This document provides detailed Application Notes and Protocols for developing and validating a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound Pivoxil in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) [1]. The method described is designed to separate CEFP from its degradation products, allowing for accurate quantification of the active ingredient and assessment of its stability under various stress conditions [2] [3].
The following diagram illustrates the overall method development and validation workflow:
Forced degradation studies are critical for demonstrating the stability-indicating nature of the method by proving its specificity—the ability to measure the analyte accurately in the presence of potential degradation products [2] [3].
Prepare a stock solution of CEFP at a concentration of 1 mg/mL. Subject aliquots of this solution to various stress conditions as detailed below. After stress, immediately cool, neutralize (if applicable), and dilute with the mobile phase to a final concentration of about 100 µg/mL for analysis [2] [3].
The method is considered specific if:
The method must be validated as per ICH Q2(R2) guidelines [1]. The following table summarizes the typical validation parameters and their target acceptance criteria.
Table 1: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Protocol Description | Acceptance Criteria & Results |
|---|
| Linearity & Range [2] | Prepare and analyze standard solutions at a minimum of 5 concentrations across the range (e.g., 1-250 µg/mL). Inject each concentration in triplicate. | Correlation Coefficient (r²) ≥ 0.999 Regression Equation: y = 24194x + 10749 [2] | | Precision
The validated method can be applied to determine the assay of this compound Pivoxil in commercial tablet formulations. The results from the analysis of different brands are summarized in the table below.
Table 2: Assay Results of Commercial this compound Pivoxil Tablets (Label Claim: 200 mg)
| Formulation/Brand Name | Amount Found (mg) * | Percent Recovery (%) * |
|---|---|---|
| Ceftorin [2] | 198.96 | 99.48 |
| Spectracef [2] | 199.23 | 99.62 |
| Zostum-O [2] | 199.64 | 99.82 |
*Values are mean of three determinations.
The following diagram outlines the logical decision-making process and experimental flow for conducting forced degradation studies, a cornerstone of demonstrating method specificity.
The detailed protocols and application notes presented herein describe a fully validated, stability-indicating isocratic RP-HPLC method for the determination of this compound Pivoxil in pharmaceutical dosage forms. The method has been demonstrated to be specific, accurate, precise, linear, robust, and sensitive over a wide concentration range. Its successful application to commercial tablets and its ability to separate the drug from its forced degradation products make it highly suitable for routine quality control analysis and stability studies, ensuring the continued safety and efficacy of this compound Pivoxil products.
This protocol is adapted from general principles for cephalosporin analysis and should be optimized for Cefditoren [1] [2] [3].
1. Reagents and Materials
2. Instrumentation and Chromatographic Conditions The table below summarizes suggested LC-UV conditions, which are a starting point for optimization.
| Parameter | Specification |
|---|---|
| HPLC System | HPLC with quaternary pump, autosampler, and column oven [1] |
| Detector | Ultraviolet (UV) or Photodiode Array (PDA) Detector |
| Analytical Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) [1] |
| Column Temperature | 40°C [1] |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile | | Gradient Program | Time (min) | %B | 0 | 10 | 10 | 50 | 12 | 95 | 14 | 95 | 14.1 | 10 | 17 | 10 | | Flow Rate | 1.0 mL/min [2] | | Injection Volume | 20-50 µL | | Detection Wavelength | ~280 nm (Must be experimentally verified for this compound) | | Run Time | ~17 minutes |
3. Stock Solutions, Calibrators, and Quality Controls
4. Sample Preparation Procedure A simple protein precipitation protocol is outlined below and visualized in the workflow diagram.
The following diagram illustrates the sample preparation workflow:
5. Method Validation The method must be validated according to international guidelines (e.g., ICH, FDA). Key parameters are summarized below [3].
| Validation Parameter | Target Acceptance Criteria | Experimental Approach |
|---|---|---|
| Selectivity/Specificity | No interference at analyte/IS retention times | Analyze blank plasma from at least 6 different sources [1]. |
| Linearity & Range | Correlation coefficient (r) > 0.99 | Analyze calibration curve in triplicate. Use a weighted (1/x²) least-squares regression [1] [4]. |
| Accuracy | Bias within ±15% (±20% at LLOQ) | Analyze QC samples (n=5) at low, mid, high concentrations [2]. |
| Precision | Intra- & inter-day RSD < 15% (<20% at LLOQ) | Analyze QC samples (n=5) over three validation days [2]. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ≥ 10, Accuracy & Precision < 20% | Determine the lowest calibrator that can be measured reliably [3]. | | Recovery | Consistent and reproducible | Compare analyte response from pre-spiked vs. post-extracted spiked samples [1]. | | Stability | Bias within ±15% | Test analyte stability in stock solutions, plasma, and processed samples under various conditions (short-term, long-term, freeze-thaw) [1]. |
This compound pivoxil is a third-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae. [1] Despite its clinical effectiveness, the application of this compound pivoxil has been limited by challenges in biodistribution and pharmacokinetics. [2] Liposomal encapsulation presents a promising strategy to overcome these limitations by enhancing drug delivery to target tissues while minimizing distribution to non-target tissues. [2] [3] Liposomes are microscopic vesicles consisting of phospholipid bilayers that enclose aqueous compartments, making them suitable drug delivery systems for both hydrophilic and lipophilic compounds. [2]
The development of liposomal formulations offers several advantages for antibiotic delivery, including controlled release behavior, improved biodistribution profiles, and potential for reduced dosing frequency. [2] [3] This document provides detailed application notes and experimental protocols for the preparation, characterization, and evaluation of this compound pivoxil-loaded liposomes, with particular emphasis on achieving high entrapment efficiency and optimal drug release profiles for enhanced therapeutic outcomes.
Table 1: Chemical components required for this compound pivoxil liposomal formulation
| Component | Specification | Function | Supplier Examples |
|---|---|---|---|
| This compound pivoxil | Pharmaceutical grade | Active pharmaceutical ingredient | Hetero Drugs (Hyderabad, India) |
| Soya lecithin | Phosphatidyl choline content ≥95% | Phospholipid bilayer formation | Lipoid GmbH (Ludwigshafen, Germany) |
| Cholesterol | Pharmaceutical grade | Membrane stability and fluidity control | SD Fine-Chem Limited (Mumbai, India) |
| Chloroform | Analytical reagent grade | Organic solvent for lipid dissolution | SD Fine-Chem Limited |
| Methanol | Analytical reagent grade | Organic solvent for lipid dissolution | SD Fine-Chem Limited |
| Phosphate-buffered saline (PBS) | pH 7.4, sterile | Hydration medium | Prepared in-house or commercially sourced |
| Glucose | Pharmaceutical grade | Cryoprotectant for lyophilization | SD Fine-Chem Limited |
Table 2: Essential equipment for liposome preparation and characterization
| Equipment | Specification | Application |
|---|---|---|
| Rotary evaporator | Temperature control (30-60°C), vacuum capability | Thin film formation |
| Round-bottom flask | Appropriate for batch size | Lipid film formation |
| Ultracentrifuge | Cooling capability (to -2°C), 20,000 rpm | Liposome separation and washing |
| Laser diffraction particle size analyzer | Malvern Mastersizer NS500 or equivalent | Particle size distribution |
| UV-Vis spectrophotometer | Wavelength range 190-400 nm | Drug quantification at 231 nm |
| FTIR spectrometer | Thermo Nicolet 330 or equivalent | Physical compatibility studies |
| Differential scanning calorimeter | Netzsch DSC 204 or equivalent | Thermal behavior analysis |
| Scanning electron microscope | EVO MA 15 or equivalent | Surface morphology |
The following workflow illustrates the complete liposome preparation process:
Step 1: Lipid Solution Preparation
Step 2: Drug Incorporation
Step 3: Solvent Evaporation and Thin Film Formation
Step 4: Hydration and Liposome Formation
Step 5: Separation of Unentrapped Drug
For enhanced stability, liposomes can be converted to dry powder through lyophilization:
Principle: Entrapment efficiency is calculated by determining the proportion of drug successfully incorporated into the liposomes relative to the total amount used in the formulation.
Procedure:
Calculation:
Where:
Particle Size Distribution:
Zeta Potential Measurement:
Procedure:
Protocol:
Table 3: Effect of formulation variables on this compound pivoxil entrapment efficiency
| Formulation Code | Lecithin:Cholesterol Molar Ratio | Entrapment Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) |
|---|---|---|---|---|
| CPL I | 1.0:0.2 | 52.45 ± 2.31 | 215.6 ± 8.7 | -28.4 ± 1.2 |
| CPL II | 1.0:0.3 | 58.72 ± 1.96 | 198.3 ± 7.2 | -30.1 ± 0.9 |
| CPL III | 1.0:0.4 | 63.54 ± 2.17 | 185.7 ± 6.8 | -31.8 ± 1.5 |
| CPL IV | 1.0:0.5 | 68.92 ± 1.88 | 162.4 ± 5.9 | -32.5 ± 1.1 |
| CPL VI | 1.0:0.6 | 72.33 ± 2.05 | 148.2 ± 4.3 | -33.2 ± 0.8 |
| CPL VII | 1.0:0.7 | 70.18 ± 1.76 | 155.7 ± 5.1 | -32.9 ± 1.3 |
Table 4: In vitro release profile of optimized this compound pivoxil liposomal formulation (CPL VI)
| Time (hours) | Cumulative Drug Release (%) | Release Rate Constant (h⁻¹) | Drug Release Mechanism |
|---|---|---|---|
| 2 | 18.45 ± 1.32 | 0.108 ± 0.008 | Initial burst release |
| 4 | 29.87 ± 1.75 | 0.095 ± 0.006 | Diffusion controlled |
| 8 | 45.62 ± 2.13 | 0.087 ± 0.005 | Diffusion controlled |
| 12 | 58.96 ± 1.98 | 0.079 ± 0.004 | Diffusion controlled |
| 18 | 70.34 ± 2.27 | 0.072 ± 0.005 | Diffusion controlled |
| 24 | 81.59 ± 1.86 | 0.068 ± 0.003 | Diffusion controlled |
| 30 | 88.72 ± 1.64 | 0.062 ± 0.004 | Matrix erosion |
| 36 | 92.51 ± 1.42 | 0.058 ± 0.003 | Matrix erosion |
Table 5: Stability data and pharmacokinetic parameters of this compound pivoxil liposomes
| Parameter | Initial Value | 1 Month (4°C) | 3 Months (4°C) | 1 Month (30°C) | 3 Months (30°C) |
|---|---|---|---|---|---|
| Drug Content (%) | 99.85 ± 0.32 | 99.12 ± 0.28 | 98.76 ± 0.35 | 97.45 ± 0.41 | 95.83 ± 0.52 |
| Entrapment Efficiency (%) | 72.33 ± 2.05 | 71.89 ± 1.76 | 71.52 ± 1.93 | 70.14 ± 2.11 | 68.97 ± 2.27 |
| Particle Size (nm) | 148.2 ± 4.3 | 149.7 ± 5.1 | 152.8 ± 4.7 | 161.5 ± 6.2 | 175.3 ± 7.8 |
| In Vitro Release at 24h (%) | 81.59 ± 1.86 | 81.02 ± 2.13 | 80.47 ± 2.05 | 79.68 ± 2.27 | 78.12 ± 2.41 |
The experimental data demonstrate that the molar ratio of lipids significantly influences the entrapment efficiency and characteristics of this compound pivoxil liposomes. The optimal formulation (CPL VI) with soya lecithin to cholesterol ratio of 1.0:0.6 exhibited the highest entrapment efficiency of 72.33% and favorable particle size characteristics. [2] The inclusion of cholesterol enhances membrane stability and reduces permeability, thereby improving drug retention within the liposomes. The in vitro release profile showed sustained release over 36 hours, with 92.5% of the drug being released, indicating the potential for prolonged therapeutic effect and reduced dosing frequency. [2]
Stability studies revealed that refrigerated conditions (4°C±2°C) better preserved the physicochemical properties of the liposomal formulations compared to room temperature storage (30°C±2°C). The minimal changes in drug content, entrapment efficiency, and release profile under refrigeration confirm the adequacy of the formulation for clinical use within conventional storage constraints. [2]
Based on the comprehensive data analysis, the following optimization strategies are recommended for enhancing this compound pivoxil liposomal formulations:
The liposomal delivery system for this compound pivoxil represents a significant advancement in antibiotic therapy, offering improved controlled release behavior and potential for enhanced therapeutic outcomes in the treatment of bacterial infections. [2] The protocols and data presented in this document provide researchers with a robust framework for developing and optimizing liposomal formulations of this compound pivoxil with high entrapment efficiency and desirable release characteristics.
Q1: Under what conditions is Cefditoren Pivoxil most unstable? this compound Pivoxil is most sensitive to oxidative and alkaline (basic) conditions [1] [2]. It shows greater resistance to acidic and photolytic (light) degradation [1]. In forced degradation studies, treatment with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) leads to significant degradation, while exposure to hydrochloric acid (HCl) and UV light causes less decomposition [1].
Q2: How can I separate this compound Pivoxil from its degradation products? A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used. Here is a standard validated protocol [1]:
This method is "stability-indicating," meaning it effectively separates the intact drug from its degradation products, allowing for accurate measurement of stability [1].
Q3: What does the degradation pathway of this compound Pivoxil look like? The following diagram illustrates the core degradation pathways, showing how the molecule breaks down under different stress conditions. The β-lactam ring is a primary site of degradation, particularly in hydrolytic environments [2].
Diagram 1: Primary degradation pathways of this compound Pivoxil under various stress conditions.
Forced Degradation Studies (Stress Testing) Forced degradation studies help in understanding the intrinsic stability of a drug molecule. Below is a generalized workflow for conducting these studies, followed by a specific protocol.
Diagram 2: General workflow for conducting forced degradation studies.
Here is a specific protocol derived from the research to achieve approximately 10-15% degradation [1] [2]:
Method Validation Parameters After developing the HPLC method, it must be validated to ensure it is suitable for its intended use. The data from the research shows the following typical results [1]:
Table 1: Typical HPLC Method Validation Parameters for this compound Pivoxil Assay [1]
| Validation Parameter | Result | Acceptance Criteria (Typical) |
|---|---|---|
| Linearity Range | 1.0 - 250 µg/mL | As required by method |
| Correlation Coefficient (R²) | 0.999 | R² ≥ 0.998 |
| Regression Equation | y = 24194x + 10749 | N/A |
| Precision (% RSD) | Intra-day: 0.10 - 0.32% Inter-day: 0.44 - 0.58% | Typically ≤ 2.0% | | Accuracy (% Recovery) | 99.35 - 99.62% | 98 - 102% | | LOD / LOQ | 0.21 µg/mL / 0.64 µg/mL | Signal-to-Noise ~3/10 |
Table 2: Assay Results of this compound Pivoxil in Marketed Formulations [1]
| Formulation Brand Name | Label Claim (mg) | Amount Found (mg) | % Recovery |
|---|---|---|---|
| Ceftorin | 200 | 198.96 | 99.48% |
| Spectracef | 200 | 199.23 | 99.62% |
| Zostum-O | 200 | 199.64 | 99.82% |
The following diagram illustrates the metabolic pathway of Cefditoren Pivoxil and its impact on carnitine levels.
The core mechanism involves the conjugation and renal excretion of carnitine [1] [2]:
While short-term use is generally not associated with clinical manifestations of deficiency, prolonged administration increases this risk [3].
For researchers designing preclinical or clinical studies, understanding patient risk factors and management strategies is crucial.
The following patient groups require special consideration due to increased vulnerability to carnitine deficiency:
| Risk Factor | Rationale & Evidence |
|---|---|
| Pre-existing Carnitine Deficiency | Contraindication for this compound use; can significantly worsen the condition [3] [4]. |
| Severe Muscular Atrophy/Dystrophy | Skeletal muscle contains >95% of body's carnitine stores; reduced muscle mass severely depletes carnitine reserves, making patients susceptible to rapid depletion even with short-term (e.g., 3-day) antibiotic courses [5]. |
| Chronic Kidney Disease | Impaired renal function can alter drug and metabolite excretion. This compound requires dosage adjustment in renal impairment [3]. |
| Infants and Young Children | Naturally lower baseline levels of carnitine and smaller body stores [6]. |
| Prolonged Use | Increased cumulative dose of pivalate leads to greater carnitine loss [3]. |
The standard approach for managing suspected or confirmed cases is outlined below.
Diagnosis and Monitoring
Intervention and Treatment
For professionals investigating this adverse effect, here are key experimental and clinical study considerations.
The table below summarizes the stability behavior of this compound pivoxil under various stress conditions, which is crucial for designing forced degradation studies.
| Stress Condition | Details | Susceptibility | Key Findings |
|---|---|---|---|
| Acidic Hydrolysis | 0.1 N HCl, ambient temperature, 3 hours [1] | Susceptible [1] [2] | Degradation products formed [1]. |
| Alkaline Hydrolysis | 0.01 N NaOH, ambient temperature, 3 hours [1] | Highly Susceptible [1] [2] | More sensitive to alkaline conditions than acidic [2]. |
| Neutral Hydrolysis | Water, ambient temperature, 3 hours [1] | Susceptible [1] | Degradation observed [1]. |
| Oxidation | 3-30% H₂O₂, room temperature, 24 hours [1] [2] | Highly Susceptible [2] | More sensitive towards oxidation [2]. |
| Thermal Stress | Solid state, 60°C, 7 days [1] | Stable [1] | No significant degradation reported [1]. |
| Photolytic Stress | Solid/solution, 1.25 million Lux hours / 200 Watt-h/m² [1] | Stable [1] [2] | Resistant to photolytic degradation [1] [2]. |
Forced degradation should be conducted to achieve approximately 10-15% degradation of the drug substance [1].
Hydrolytic Degradation:
Oxidative Degradation: Treat 1 ml of stock solution with 1 ml of 10-30% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours [1].
Thermal Degradation: Expose the solid drug substance in a sealed glass ampoule to dry heat at 60°C in an oven for seven days. A control sample should be kept at room temperature [1].
Photolytic Degradation: Expose the solid drug powder in a photostability chamber to both visible light (providing an illumination of 1.2 million lux hours) and UV light (providing an energy of 200 watt-hours/square meter). A control sample should be protected by wrapping in aluminum foil [1].
This method separates this compound pivoxil from its degradation products [1].
This technique characterizes the degradation products by determining their accurate masses and fragmentation patterns [1].
The following workflow outlines the key steps for identifying this compound pivoxil degradation products:
Q1: My forced degradation study is not showing sufficient degradation. What could be wrong?
Q2: I am getting poor peak shape or resolution in my HPLC chromatogram. How can I improve it?
Q3: The degradation products are not well-separated from the main drug peak. What should I do?
Q4: My LC-MS signal is weak or noisy. What are the key parameters to check?
This section provides the core methodology and quantitative data for preparing and optimizing your liposomes, as described in the foundational study [1].
The following steps outline the established protocol for preparing this compound pivoxil-loaded liposomes [1]:
The table below summarizes how different variables affect encapsulation efficiency, based on the experimental results [1].
| Parameter | Optimal Condition / Ratio | Resulting Encapsulation Efficiency & Characteristics |
|---|---|---|
| Lecithin:Cholesterol Molar Ratio | 1.0 : 0.6 (Formulation CPL VI) | 72.33% EE; 92.5% drug release over 36 hours [1] |
| Other Molar Ratios | Tested (specific ratios not fully detailed) | Lower encapsulation efficiency compared to the 1:0.6 ratio [1] |
| Hydration Medium | Phosphate-Buffered Saline (PBS), pH 7.4 | Standard physiological condition used for hydration [1] |
Beyond the specific this compound study, broader research confirms that two factors are critical for maximizing oral bioavailability of liposomal drugs, which is directly linked to high EE:
| Principle | Impact & Rationale | Supporting Evidence |
|---|---|---|
| Maximize Encapsulation Efficiency | Higher EE directly translates to a greater proportion of the administered dose being protected and available for absorption, thereby enhancing bioavailability. | A study on griseofulvin showed a ~2-fold increase in bioavailability when EE was increased from 32% to 98% [2]. |
| Control Liposome Size | Smaller liposomes (e.g., ~142 nm) generally show higher bioavailability due to more efficient absorption. However, reducing size below ~400 nm may not provide additional benefits. | A study demonstrated that 142 nm liposomes had ~3x higher bioavailability than 813 nm liposomes. No significant gain was observed below 400 nm [2]. |
Q1: Why is the lecithin-to-cholesterol ratio so important? Cholesterol integrates into the phospholipid bilayers, improving membrane stability, reducing permeability, and helping to control the sustained release of the drug. The 1.0:0.6 molar ratio was identified as the optimal balance for maximizing this compound pivoxil encapsulation [1].
Q2: My encapsulation efficiency is low, even with the optimal ratio. What else can I check? Ensure the organic solvents are completely removed during the thin-film formation, as residual solvent can hinder proper liposome formation. Also, strictly control the temperature and speed during rotary evaporation to avoid degrading heat-sensitive components and to form a uniform film. Finally, verify that the hydration and shaking steps are consistent across batches.
Q3: How can I make my liposome formulation stable for long-term storage? Consider lyophilization (freeze-drying). The this compound study used glucose in PBS as a cryoprotectant. The liposomal suspension was frozen at -80°C and then freeze-dried for 24 hours under a vacuum at -50°C. This process creates a stable powder that can be rehydrated with PBS before use [1].
The following diagram maps the logical workflow and key decision points for optimizing your liposome formulation, based on the information above.
What is the primary objective of robustness testing? Robustness testing is a validation parameter that demonstrates the reliability of an analytical method during normal use. It involves the deliberate variation of method parameters (like flow rate, mobile phase composition, and detection wavelength) to ensure the method's performance remains unaffected by small, expected changes in laboratory conditions [1].
My method shows peak tailing during robustness testing. What could be the cause? Peak tailing can occur if the column is degraded or if there is a mismatch between the sample solvent and the mobile phase. First, ensure that your C-18 column is in good condition. You can also try adjusting the organic composition of the mobile phase (e.g., ±2% as in the referenced study) to improve peak shape. The validated method reported a tailing factor of 1.12, which is within acceptable limits [1].
The retention time is shifting during my analysis. How can I troubleshoot this? Retention time shifts are often related to inconsistencies in the mobile phase composition, flow rate, or column temperature. Verify that your HPLC system is delivering a consistent flow rate and that the mobile phase is prepared fresh and is well-mixed. The robustness of the cited method was confirmed even with flow rate variations of ±0.1 mL/min [1].
What acceptance criteria are used for robustness? In the referenced study, robustness was assessed using six replicates at a concentration of 20 μg/mL. The method was considered robust as the % Relative Standard Deviation (RSD) for the peak areas was found to be less than 2.0% across all deliberately modified parameters [1].
This protocol summarizes the robustness testing procedure as derived from the scientific literature [1].
1. Principle The robustness of an HPLC method is established by introducing small, deliberate changes to the chromatographic conditions and evaluating the impact on system suitability parameters, ensuring the method's capacity to remain unaffected.
2. Materials and Equipment
3. Experimental Procedure
Step 1: Establish Baseline Conditions Begin analysis using the optimized chromatographic conditions:
Step 2: Introduce Variations Systematically alter one parameter at a time while keeping others constant. The following variations were studied [1]:
Step 3: Data Analysis For each set of six replicates under varied conditions, calculate the % RSD of the peak areas. The method is considered robust if the % RSD remains below a pre-defined limit (e.g., 2.0%) across all variations.
4. Expected Outcomes and Acceptance Criteria The following table summarizes the type of data and acceptance criteria you should expect from a successful robustness study, based on the published method [1].
| Parameter Varied | Test Condition | Mean Peak Area (n=6) | % RSD (Required: <2.0%) |
|---|---|---|---|
| Baseline Condition | 218 nm, 50:50, 1.2 mL/min | ~484,027 | < 0.5% |
| Detection Wavelength | 216 nm | To be recorded | < 2.0% |
| 220 nm | To be recorded | < 2.0% | |
| Mobile Phase Ratio | Acetonitrile:Water (48:52) | To be recorded | < 2.0% |
| Acetonitrile:Water (52:48) | To be recorded | < 2.0% | |
| Flow Rate | 1.1 mL/min | To be recorded | < 2.0% |
| 1.3 mL/min | To be recorded | < 2.0% |
The table below outlines common issues, their potential causes, and recommended actions based on the validated method parameters.
| Observed Problem | Potential Causes | Recommended Actions |
|---|---|---|
| Low Peak Area / Response | Incorrect detection wavelength; Degraded standard. | Verify wavelength accuracy with a standard; Prepare fresh standard solutions [1]. |
| High % RSD in Peak Areas | Inconsistent flow rate; Air bubbles in system; Column temperature fluctuations. | Check pump performance for stable flow; Purge the system thoroughly; Use a column heater [1]. |
| Peak Tailing | Column degradation; Silanol activity; Inappropriate mobile phase pH. | Use a dedicated C-18 column; Consider end-capping a column; Adjust pH if within the method's robustness range [1]. |
| Shift in Retention Time | Changes in mobile phase composition or flow rate; Column aging. | Prepare mobile phase accurately; Verify flow rate calibration; Monitor column performance with system suitability tests [1]. |
The following diagram illustrates the logical workflow for conducting a robustness study.
Diagram 1: Robustness Testing Workflow
The table below summarizes the quantitative impact of food on the bioavailability of cefditoren pivoxil.
| Condition | Mean Cmax (µg/mL) for 200 mg dose | Mean Cmax (µg/mL) for 400 mg dose | Mean AUC Impact vs. Fasted | Absolute Bioavailability |
|---|---|---|---|---|
| Fasting | 1.8 ± 0.6 | Information Missing | Baseline (Reference) | ~14% [1] |
| Low-Fat Meal (693 cal, 14g fat) | Information Missing | Information Missing | Information Missing | 16.1% ± 3.0% [1] |
| High-Fat Meal (858 cal, 64g fat) | 3.1 ± 1.0 | 4.4 ± 0.9 | Increase of 70% [1] | Information Missing |
| Moderate-Fat Meal (648 cal, 27g fat) | Similar to High-Fat Meal | Similar to High-Fat Meal | Similar to High-Fat Meal [1] | Information Missing |
From the data, a clear protocol emerges: administering this compound with a meal containing at least ~30g of fat is recommended to maximize systemic exposure [1] [2].
Objective: To ensure consistent and maximal oral absorption of this compound pivoxil in study subjects.
Methodology:
Q1: Why does food enhance the bioavailability of this compound? A1: this compound pivoxil is a prodrug ester. The current understanding is that food, particularly fat, delays gastric emptying and increases bile secretion, which may facilitate the dissolution and subsequent hydrolysis of the prodrug by esterases in the intestinal wall and blood, leading to higher systemic levels of active this compound [1].
Q2: Are there other critical administration considerations beyond food? A2: Yes, two are particularly important for researchers:
The following diagram illustrates the logical workflow for administering this compound to a subject, designed to overcome the food interaction by leveraging it.
This compound Administration Workflow
This workflow provides a standardized method to ensure that the food interaction is consistently managed to improve data quality in research settings.
The table below summarizes the key techniques, their mechanisms, and performance outcomes as reported in recent studies.
| Technique | Key Components | Preparation Method | Key Performance Findings |
|---|
| Ternary Solid Dispersions [1] | β-cyclodextrin (carrier), Mannitol (sugar alcohol) | Kneading method | • 99.29% drug release in 75 min. • 147.77% increase in bioavailability compared to pure drug. • Superior to binary solid dispersion (61.63% release) and pure drug (8.92%). | | Electrospun Nanofibers [2] | Eudragit L100-55 or S100 (pH-sensitive polymers) | Electrospinning | • Significantly higher dissolution rate than pure drug. • Order of release: Eudragit L100-55 > Eudragit S100 > pure drug. • Enhanced permeability via transcellular and paracellular pathways. | | Gastroretentive Floating Tablets [3] | Solid Dispersion (with PVP/Poloxamer 188), HPMC K15M or Ethyl Cellulose, Gas-generating agents | Direct compression of pre-formed Solid Dispersions | • Achieves sustained release in the stomach. • Optimized formulation (F3) showed good stability over 3 months. |
For researchers looking to implement these techniques, here are the detailed methodologies based on the cited studies.
This protocol is for preparing a solid dispersion with a CP:β-CD:Mannitol ratio of 1:1:0.5% w/w.
This technique uses electrospinning to create nanofibrous mats that enhance solubility and permeability.
This two-step protocol first enhances solubility via solid dispersion, then incorporates it into a floating tablet.
The following workflow diagram illustrates the decision-making process for selecting and implementing these techniques.
Q1: Why is a ternary system (β-cyclodextrin + sugar) more effective than a simple binary system with just β-cyclodextrin? The sugars and sugar alcohols in a ternary system act as co-complexing agents. Molecular docking studies confirm they have a stable binding affinity with both the drug and β-cyclodextrin, which can further improve the stability of the inclusion complex and its complexation efficiency (CE). This leads to a more significant disruption of the drug's crystal lattice and a greater enhancement of solubility and dissolution rate compared to binary systems [1].
Q2: Our nanofiber formulations sometimes form beads instead of smooth fibers. What could be the cause? Bead formation is a common issue in electrospinning, often indicating an imbalance in solution parameters. The primary factors to optimize are:
Q3: The floating tablets we formulated have a long lag time before they float. How can this be improved? A long floating lag time means the tablet sinks before the gas-generating mechanism can produce enough CO₂. To address this:
The table below summarizes quantitative data from established methods to help you evaluate your own results.
| Analytical Matrix | Precision (RSD) | Accuracy (% Recovery) | Key Method Parameters | Citation |
|---|---|---|---|---|
| Pharmaceutical Formulation | Inter-run precision for slope: <0.99% RSD | Mean recovery: 98.77% - 101.29% | Column: Phenomenex Luna C18; Mobile Phase: ACN:Water (50:50, v/v), pH 3.5; Detection: 230 nm | [1] |
| Human Plasma | Between-batch: 0.5% - 3.7% RSD; Within-batch: 0.5% - 2.5% RSD | Between-batch: 96.9% - 103.8%; Within-batch: 97.5% - 102.3% | Column: Waters Symmetry C18; Mobile Phase: 0.03% TFA Buffer/ACN (81:19, v/v); Detection: 305 nm | [2] |
| Bulk Drug & Formulations (AQbD Method) | Intra-day: 0.11% RSD; Inter-day: 0.44% RSD | Reported as successful for formulation analysis | Column: Agilent Eclipse Plus C18; Mobile Phase: Methanol:Acetate Buffer (55:45, v/v), pH 4.5; Detection: 225 nm | [3] |
Here are the specific experimental procedures from the cited studies to guide your laboratory work.
This procedure ensures complete extraction of the active ingredient from the excipient matrix [1].
The following workflow outlines a systematic approach to diagnosing and resolving common HPLC method issues:
The table below summarizes key comparative data on cefditoren's efficacy and approved uses.
| Infection Type | Compared Agents | Clinical/Efficacy Outcome | Key Comparative Data | Source |
|---|
| Uncomplicated Skin & Skin Structure Infections (uSSSI) | Cefuroxime, Cefadroxil [1] | Clinical cure rates were comparable [1]. | this compound 200 mg: 85% this compound 400 mg: 83% Cefuroxime 250 mg: 88% Cefadroxil 500 mg: 85% | [1] | | Uncomplicated Skin & Skin Structure Infections (uSSSI) | Cefdinir [2] | Clinical cure/improvement rates were comparable [2]. | this compound: 98.0% Cefdinir: 98.2% | [2] | | Urinary Tract Infections (UTIs) | Amoxicillin/Clavulanic Acid, Ciprofloxacin, others [3] | Exhibited enhanced in vitro activity; 97.1% of isolates were inhibited [3]. | Susceptibility (%): this compound: 97.1% Amoxicillin/Clavulanic Acid: 93.1% Ciprofloxacin: 93.1% | [3] | | Respiratory Tract Infections | Cefotaxime, Cefdinir, Cefuroxime [4] [5] | High intrinsic in vitro activity against S. pneumoniae, H. influenzae, and S. pyogenes; stable against many β-lactamases [4] [5]. | MIC90 values against penicillin-resistant S. pneumoniae were lower than cefdinir, cefuroxime, and cefpodoxime [4]. | [4] [5] |
For researcher evaluation, here is a detailed breakdown of the experimental designs and quantitative data from key studies.
Understanding the PK/PD properties is crucial for interpreting efficacy data.
The diagram below illustrates the core workflow for evaluating cephalosporin efficacy, from in vitro analysis to clinical application, highlighting where this compound's properties are assessed.
| Pathogen | Cefditoren | Cefuroxime | Cefixime | Cefpodoxime | Amoxicillin/Clavulanate | Amoxicillin | Cefotaxime (IV) | Key Context & Notes |
|---|---|---|---|---|---|---|---|---|
| S. pneumoniae (Penicillin-Susceptible) | 0.03-0.06 mg/L [1] | 0.12-0.25 mg/L [1] | Information missing | Information missing | 0.03-0.25 mg/L [1] | Information missing | Information missing | This compound shows the highest intrinsic activity against penicillin-susceptible strains [1]. |
| S. pneumoniae (Penicillin-Intermediate) | 0.25-0.5 mg/L [1] | 4-8 mg/L [1] | Information missing | Information missing | 1-4 mg/L [1] | Information missing | Information missing | Activity remains high for this compound against intermediate strains [1]. |
| S. pneumoniae (Penicillin-Resistant) | 0.5-1 mg/L [1] | 8-32 mg/L [1] | Information missing | Information missing | 8-≥16 mg/L [1] | Information missing | Information missing | This compound MIC90 is significantly lower than for cefuroxime or amoxicillin/clavulanate [1]. |
| S. pneumoniae (Overall, recent isolates) | ~0.5 mg/L [2] | High Resistance [2] | High Resistance [2] | High Resistance [2] | Information missing | MIC90 indicates resistance [2] | Low MIC90 [2] | A 2025 Spanish study (2019-2020) confirms this compound and cefotaxime retain the best activity among β-lactams tested [2]. |
| H. influenzae (including β-lactamase+) | 0.016-0.03 mg/L [3] [4] | Information missing | Information missing | Information missing | Information missing | Information missing | Information missing | This compound is highly active and stable against common β-lactamases (TEM-1, ROB-1) [5] [4]. |
| M. catarrhalis (including β-lactamase+) | 0.06-0.5 mg/L [1] [3] | 2-8 mg/L [1] | Information missing | Information missing | 0.25-2 mg/L [1] | Information missing | Information missing | Nearly 100% of M. catarrhalis produce β-lactamase; this compound MIC90 is lower than for cefuroxime [1] [5]. |
| S. pyogenes | ≤0.06 mg/L [1] | Information missing | Information missing | Information missing | Information missing | Information missing | Information missing | Uniformly susceptible to β-lactams; this compound has the highest intrinsic activity among oral cephalosporins [1]. |
| E. coli (from UTI) | 0.5 mg/L [6] [7] | Information missing | Information missing | Information missing | Information missing | Information missing | Information missing | 97.1% of outpatient UTI isolates were inhibited at ≤1 mg/L. Note: ESBL-producing strains are resistant [6] [7]. |
| Oxacillin-Susceptible S. aureus (MSSA) | 0.5-1 mg/L [8] [4] | Information missing | >4-8 mg/L [8] | 2->4 mg/L [8] | Information missing | Information missing | Information missing | this compound activity is comparable to cefuroxime and cefdinir, and superior to cefixime and cefpodoxime [8]. |
For the MIC data presented, here are the detailed methodologies commonly employed in the cited studies.
This is the standard reference method used in most surveillance studies [1] [2].
This method is often used for testing fastidious organisms or in specialized surveillance [6] [2].
To better understand this compound's enhanced activity, the following diagram illustrates its mechanism of action and the corresponding in vitro susceptibility testing workflow.
The following table summarizes key experimental data from international studies on the activity of cefditoren and other antibiotics against penicillin-non-susceptible S. pneumoniae. The primary metric is the Minimum Inhibitory Concentration required to inhibit the growth of 90% of tested isolates (MIC₉₀); a lower MIC₉₀ indicates greater potency.
| Antibiotic | MIC₉₀ (μg/mL) against Penicillin-Non-susceptible S. pneumoniae | Notes |
|---|---|---|
| This compound | 0.5 - 1.0 μg/mL | Consistently the most potent oral cephalosporin; active against Pen-I and Pen-R strains [1] [2] [3] |
| Amoxicillin | 2.0 μg/mL [1] | --- |
| Cefuroxime | 4.0 μg/mL [1] | Based on EUCAST breakpoints, most isolates are resistant [4] |
| Cefpodoxime | 4.0 μg/mL [1] | --- |
| Cefdinir | 16.0 μg/mL [1] | --- |
| Cefixime | 64.0 μg/mL [1] | Exhibits poor efficacy [4] |
| Cefaclor | 128.0 μg/mL [1] | --- |
| Cefotaxime (IV) | MIC₉₀ similar to this compound [2] | Most active intravenous cephalosporin [4] |
To evaluate and interpret this data, understanding the underlying experimental protocols is essential.
The Minimum Inhibitory Concentration (MIC) is a standard measurement performed using broth microdilution methods as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) [5] [6].
The workflow for this method is illustrated below:
This method evaluates the rate and extent of the bactericidal (killing) activity of an antibiotic over time [1].
For β-lactam antibiotics like this compound, the time that the serum concentration remains above the MIC of the pathogen (%T > MIC) is the parameter most strongly linked to efficacy [2].
The relationship between PK/PD targets and efficacy is summarized below:
The table below summarizes the comparative in vitro activity of these four third-generation cephalosporins against common bacterial pathogens.
| Pathogen | Cefditoren | Cefixime | Cefpodoxime | Cefotaxime |
|---|---|---|---|---|
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus (MSSA) | Good [1] [2] | Limited [2] | Good [1] | Good [1] |
| Streptococcus pneumoniae (Pen-S) | Good [2] | Good [2] | Good [2] | Good [3] [2] |
| Streptococcus pneumoniae (Pen-I) | Good [2] | Limited [2] | Good [2] | Good [2] |
| Streptococcus pyogenes | Good | Good [2] | Good [1] | Good |
| Gram-Negative Bacteria | ||||
| Haemophilus influenzae | Excellent [2] | Excellent [2] | Excellent [2] | Excellent [3] [2] |
| Moraxella catarrhalis | Excellent | Excellent | Excellent | Excellent |
| Escherichia coli | Good [4] [2] | Good [4] [2] | Good [4] [2] | Good [3] [4] |
| Klebsiella pneumoniae | Good [4] [2] | Good [4] [2] | Good [4] [2] | Good [3] [4] |
| Neisseria gonorrhoeae | Not Specified | Excellent [3] [2] | Excellent [4] | Excellent [3] [5] |
| Proteus mirabilis | Good [4] | Good [4] | Good [4] | Good [3] [4] |
| Pseudomonas aeruginosa | Not Active | Not Active | Not Active | Not Active [5] |
| Anaerobes | ||||
| Bacteroides fragilis | Not Specified | Not Specified | Not Specified | Limited [1] |
Key pharmacological properties, clinical applications, and regulatory information are compared in the table below.
| Parameter | This compound | Cefixime | Cefpodoxime | Cefotaxime |
|---|---|---|---|---|
| Administration Route | Oral [4] | Oral [3] [4] | Oral [3] [4] | Parenteral (IM/IV) [3] [5] |
| Standard Dosing (Adult) | 200-400 mg BD [1] | 400 mg QD or divided BD [3] [1] | 100-400 mg BD [1] | 1-2 g every 6-8 hours [3] [1] |
| Plasma Half-Life | ~2 hours [6] | ~3-4 hours [3] | ~3.2 hours [6] | ~1 hour [5] |
| Key Clinical Indications | Skin & respiratory infections [6] [2] | Respiratory & urinary tract infections, gonorrhea [3] [4] [2] | Respiratory tract infections, gonorrhea, skin infections [4] [6] | Severe/systemic infections, meningitis [3] [5] [2] |
| Blood-Brain Barrier Penetration | Low | Low | Low | High [3] [7] [2] |
| Stability to β-Lactamases | Good [3] | Good [3] | Good [3] | Good [3] [5] |
| Status in the U.S. | No longer available [1] | Available | Available | Available |
A 2004 prospective, comparative, multicentric clinical trial provides direct comparative efficacy data for two of these agents.
All third-generation cephalosporins, including the agents discussed, share a common primary mechanism of action as β-lactam antibiotics. The following diagram illustrates this bactericidal process.
This mechanism involves binding to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis, which leads to defective cell wall formation and osmotic lysis [3] [7]. A major resistance pathway is the production of β-lactamase enzymes that hydrolyze the β-lactam ring [7].
The table below summarizes the clinical efficacy of cefditoren pivoxil versus other antibiotics across various infections, as reported in the search results.
| Infection Type | Comparator Antibiotic | Study Design & Duration | Clinical Outcome (this compound vs. Comparator) | Reference |
|---|---|---|---|---|
| Acute Exacerbation of Chronic Bronchitis (AECB) | Clarithromycin (500 mg BID) | Randomized, double-blind, 10 days | 88-89% clinical cure rate (similar to comparator) [1] | |
| Acute Exacerbation of Chronic Bronchitis (AECB) | Cefuroxime axetil (250 mg BID) | Randomized, double-blind, 10 days | 79.9% vs 82.7% clinical success rate (similar to comparator) [2] | |
| Community-Acquired Pneumonia (CAP) | Amoxicillin/Clavulanate | Multicenter, randomized, investigator-blinded | Comparable clinical efficacy reported [3] | |
| Pharyngotonsillitis | Phenoxymethylpenicillin (Penicillin V) | Randomized, 10 days | 94% clinical cure rate (similar to comparator) [1] | |
| Pharyngotonsillitis (Pediatric) | Amoxicillin (10-day course) | Randomized, 5-day vs 10-day course | 5-day this compound course comparable to 10-day amoxicillin [2] | |
| Acute Rhinosinusitis (Pediatric) | Amoxicillin/Clavulanate | Randomized, investigator-blinded, 14 days | Similar response, relapse, and recurrence rates [2] | |
| Acute Rhinosinusitis (Pediatric) | High-dose vs. Low-dose this compound | Randomized, investigator-blinded, parallel, 14 days | 95.5% (low-dose) vs 95.4% (high-dose) response rate [4] | |
| Uncomplicated Skin & Skin Structure Infections | Cefadroxil (500 mg BID) | Randomized, double-blind, 10 days | 89% clinical cure rate (similar to comparator) [1] | |
| Uncomplicated Skin & Skin Structure Infections | Cefuroxime axetil (250 mg BID) | Randomized, double-blind, 10 days | 89% clinical cure rate (similar to comparator) [1] | |
| Acute Uncomplicated Cystitis | Ciprofloxacin | Phase 3, randomized (NCT00598403) | Comparative efficacy assessed; study completed [5] |
This compound pivoxil is a third-generation oral cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, particularly common community-acquired respiratory pathogens [1]. Its in vitro activity is crucial for understanding its clinical application, especially in areas with high antimicrobial resistance.
| Pathogen | This compound MIC₉₀ / Activity | Notes & Comparative Advantage |
|---|---|---|
| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.03 - 0.06 µg/mL [6] | High intrinsic activity. |
| S. pneumoniae (Penicillin-Intermediate) | 0.25 - 0.5 µg/mL [6] | More potent than amoxicillin, cefuroxime, cefpodoxime, and macrolides. |
| S. pneumoniae (Penicillin-Resistant) | 0.5 - 1 µg/mL [6] | MICs one-dilution lower than cefotaxime and similar to ceftriaxone. |
| Streptococcus pyogenes | ≤ 0.06 µg/mL [6] | Highly active; no penicillin resistance reported in this species. |
| Haemophilus influenzae (β-lactamase positive & negative) | ≤ 0.06 µg/mL [1] [6] | Highly active, including against β-lactamase producing strains. |
| Haemophilus influenzae (BLNAR/BLPACR strains) | Maintains high activity [6] | Superior to amoxicillin/clavulanate and cefuroxime against isolates with ftsI mutations. |
| Moraxella catarrhalis (β-lactamase positive & negative) | Potent antibacterial effects [1] | Active against both β-lactamase positive and negative strains. |
| Staphylococcus aureus (Methicillin-Susceptible) | Excellent in vitro activity [1] | Inactive against methicillin-resistant S. aureus (MRSA). |
The PK/PD profile of an antibiotic determines its ability to achieve concentrations at the site of infection that are sufficient to eradicate the pathogen.
Key PK Parameters (400 mg dose with a high-fat meal):
PK/PD Driver and Target Attainment:
The following diagram illustrates the relationship between this compound's PK/PD properties and its bactericidal effect.
To aid in the critical appraisal of the data and methodology, here are the key experimental details from the primary studies cited.
1. Pediatric Acute Rhinosinusitis Trial [4]
2. Pharyngotonsillitis Trial (5-day vs. 10-day regimen) [2]
3. In Vitro Susceptibility and PK/PD Analysis [6]
The workflow for the clinical trials is summarized in the diagram below.
The compiled data indicates that This compound pivoxil is a clinically effective oral cephalosporin with a well-defined role in treating community-acquired respiratory and skin infections. Its key advantages from a drug development perspective include:
The table below summarizes the key PK/PD parameters for cefditoren, cefuroxime axetil, and cefixime, which are relevant for treating community-acquired respiratory and urinary tract infections.
| Parameter | This compound Pivoxil | Cefuroxime Axetil | Cefixime |
|---|---|---|---|
| Approved Adult Doses | 200 mg to 400 mg twice daily [1] | 500 mg twice daily or every 8 hours [2] | 200 mg to 400 mg twice daily [2] |
| Absolute Bioavailability (F) | ~14% (fasting) [1] | 45% [2] | Information not fully specified in search results |
| Protein Binding (fu) | 88% [1] (Free fraction: 0.12) [2] | 0.58 (Free fraction) [2] | 0.35 (Free fraction) [2] |
| Plasma Half-Life | 1.5 hours [1] | ~1.3 hours (calculated from Ke=0.54/h) [2] | ~3.4 hours (calculated from Ke=0.204/h) [2] |
| Primary PK/PD Index | fT>MIC (fAUC/MIC also correlates) [3] | fT>MIC | fT>MIC |
| Bactericidal Target | fT>MIC of 30-70% for static/2-log kill [3] | fT>MIC >70% for bactericidal effect [2] | fT>MIC >70% for bactericidal effect [2] |
| fAUC/MIC for 2-log kill (Murine Lung Model) | ≥ 63 [3] | Information not specified in search results | Information not specified in search results |
This compound demonstrates potent in vitro activity against key community-acquired respiratory pathogens, often superior to other oral cephalosporins.
The PK/PD data in the comparison tables are derived from standardized experimental models.
This experimental workflow for establishing in vivo PK/PD targets can be visualized as follows:
PK/PD analyses reveal critical considerations for clinical use in specific infections.
The gathered data allows for the following objective comparisons:
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